N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide
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Overview
Description
N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-propoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The quinoline core plays a crucial role in binding to these targets, while the propoxyphenyl and pyridinyl groups enhance its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Ciprofloxacin: A quinolone antibiotic with a different substitution pattern.
Nalidixic Acid: Another quinolone derivative used as an antibacterial agent
Uniqueness
N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and specificity compared to other quinoline derivatives. Its combination of propoxyphenyl and pyridinyl groups provides a distinct pharmacological profile .
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(4-propoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O2/c1-2-15-30-19-12-10-18(11-13-19)17-27-25(29)21-16-24(23-9-5-6-14-26-23)28-22-8-4-3-7-20(21)22/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
InChI Key |
KEXJEYGSYSJREY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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